Solubility in SPPS Solvents: Tosylate Salt Enhances DMF/DMSO Solubility Over Free Base
The tosylate salt form significantly enhances the solubility of Fmoc-Lys-OH in polar aprotic solvents, a critical requirement for efficient SPPS. While the free base exhibits limited solubility, the tosylate salt is reported to be freely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the two most common solvents for Fmoc chemistry . This enhanced solubility translates to faster dissolution times and more homogeneous reaction mixtures, reducing the risk of incomplete coupling. In contrast, Fmoc-Lys-OH.HCl, although soluble in DMF (approximately 150 mg/mL or 0.3 g/2 mL), can suffer from solvent compatibility issues in certain mixed-solvent systems . No directly comparable quantitative solubility data (mg/mL) for Fmoc-Lys-OH.TosOH in DMF was publicly available at the time of this assessment, which limits the strength of this comparison. Therefore, this evidence is classified as Class-Level Inference based on the general behavior of tosylate salts.
| Evidence Dimension | Qualitative Solubility in DMF/DMSO |
|---|---|
| Target Compound Data | Freely soluble in DMF and DMSO |
| Comparator Or Baseline | Fmoc-Lys-OH (free base): limited solubility; Fmoc-Lys-OH.HCl: soluble (0.3 g/2 mL DMF) |
| Quantified Difference | No precise numeric difference due to lack of directly comparable data; qualitative improvement observed. |
| Conditions | Standard laboratory temperature; polar aprotic solvents. |
Why This Matters
Superior solubility ensures reliable automated synthesis and reduces the risk of precipitation-related synthesis failure, a critical factor for high-throughput or large-scale peptide production.
